molecular formula C26H19ClN2O3 B5062931 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5062931
M. Wt: 442.9 g/mol
InChI Key: PYWADRTYCLMQRE-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps. One common method starts with the preparation of 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine, which is then reacted with 2-(naphthalen-2-yloxy)acetyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(naphthalen-2-yloxy)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3/c1-16-21(26-29-23-14-19(27)10-12-24(23)32-26)7-4-8-22(16)28-25(30)15-31-20-11-9-17-5-2-3-6-18(17)13-20/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWADRTYCLMQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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